

BMS-561392 formate solubility problems and solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-561392 formate

Cat. No.: B12385739

[Get Quote](#)

BMS-561392 Formate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with **BMS-561392 formate**. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is **BMS-561392 formate** and what is its mechanism of action?

A1: **BMS-561392 formate** is the formate salt of BMS-561392 (also known as DPC 333).[1][2] It is a potent and selective inhibitor of the Tumor Necrosis Factor-alpha (TNF- α) Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[3][4][5] TACE is a membrane-bound enzyme responsible for cleaving the inactive precursor form of TNF- α (pro-TNF- α) to release its soluble, active form.[6] By inhibiting TACE, BMS-561392 reduces the levels of soluble TNF- α , a key cytokine involved in inflammatory processes.[4][7] This makes it a valuable tool for research in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[1][5]

Q2: What are the recommended storage conditions for **BMS-561392 formate**?

A2: For long-term storage, the solid powder should be kept at -20°C for up to three years.[4][8] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[4]

The compound is stable enough for short-term handling at ambient temperatures, such as during shipping.[8]

Q3: In which solvents is **BMS-561392 formate** soluble?

A3: **BMS-561392 formate** is readily soluble in Dimethyl Sulfoxide (DMSO) but is not soluble in water.[8] The high solubility in DMSO makes it the recommended solvent for preparing stock solutions.

Solubility Data Summary

The following table summarizes the known solubility properties of **BMS-561392 formate**.

Solvent	Solubility	Recommendations
DMSO	Up to 250 mg/mL (478.39 mM) [4]	Recommended for preparing stock solutions. Sonication may aid dissolution.[4]
Water	Insoluble[8]	Not recommended as a primary solvent.
Aqueous Buffer	Prone to precipitation.	Dilute from a high-concentration DMSO stock. Final DMSO concentration should be kept low.

Troubleshooting Guides

This section addresses common problems encountered during the handling and use of **BMS-561392 formate** in experimental settings.

Problem: My **BMS-561392 formate** powder will not dissolve in my aqueous buffer.

- Cause: **BMS-561392 formate** is poorly soluble in aqueous solutions.[8] Direct dissolution in buffers like PBS or cell culture media is not effective.

- **Solution:** You must first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted into your aqueous experimental medium. See the experimental protocol below for detailed steps.

Problem: The compound precipitates when I add my DMSO stock solution to my aqueous medium.

- **Cause:** The compound is "crashing out" of solution. This occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, a common issue for hydrophobic molecules when the percentage of the organic co-solvent (DMSO) is drastically lowered.
- **Solutions:**
 - **Lower the Final Concentration:** The most straightforward solution is to work with a lower final concentration of **BMS-561392 formate** in your aqueous medium.
 - **Optimize Dilution Technique:** Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
 - **Increase Final DMSO Concentration:** While it's desirable to keep DMSO concentrations low to avoid solvent effects on cells, slightly increasing the final percentage (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
 - **Consider Formulation Strategies:** For more complex applications, advanced solubility enhancement techniques such as the use of surfactants or cyclodextrins may be explored, though this requires significant validation.^{[9][10]}

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

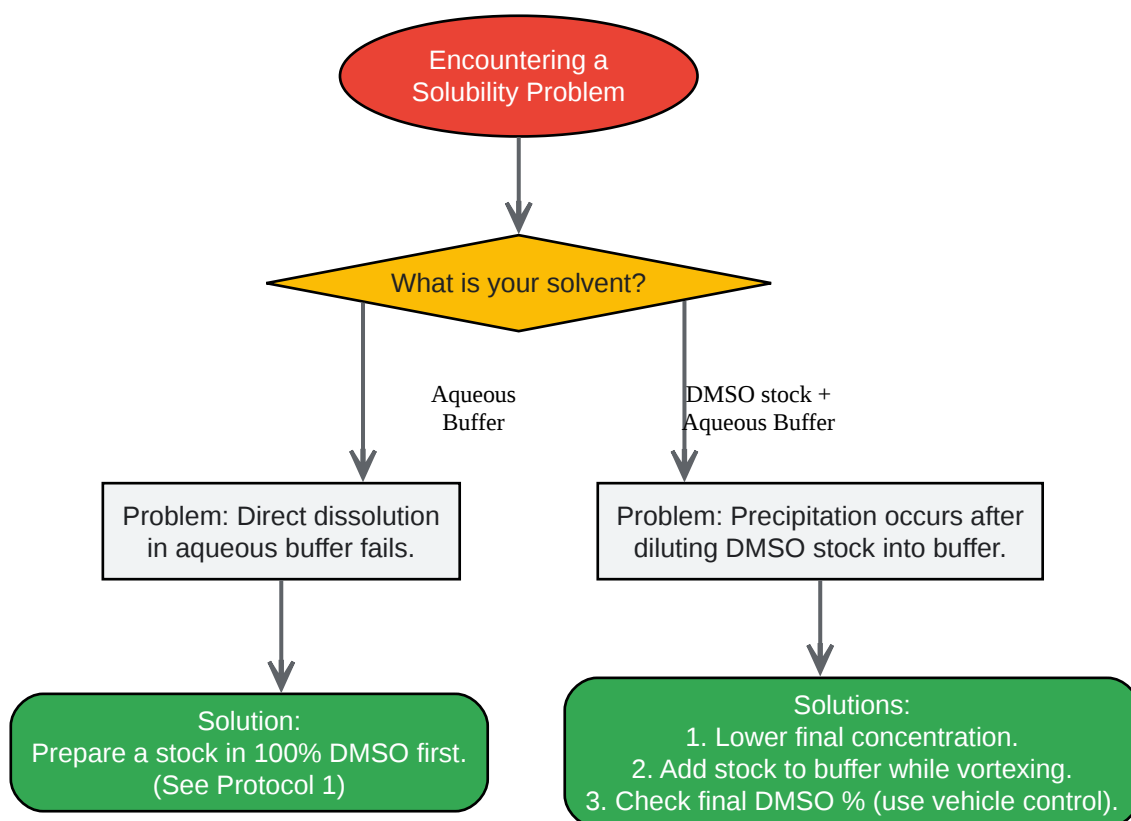
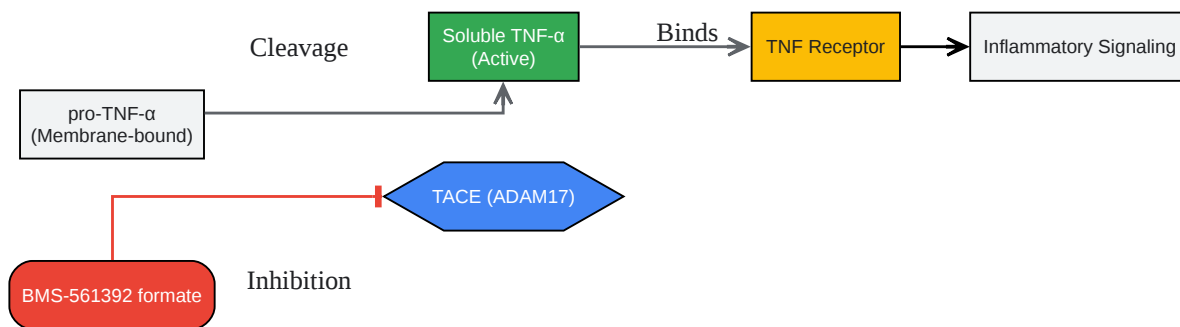
This protocol describes how to prepare a concentrated stock solution of **BMS-561392 formate**, which has a molecular weight of 522.59 g/mol ^[4]

- **Weighing:** Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of **BMS-561392 formate** powder (e.g., 5.23 mg for 200 μ L of a 50 mM stock).
- **Solvent Addition:** Add the calculated volume of 100% anhydrous DMSO to the tube containing the powder.
- **Dissolution:** Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.^[4] Visually inspect the solution to ensure no solid particles remain.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.^[4]

Visual Guides and Workflows

Mechanism of Action: TACE Inhibition

The diagram below illustrates the signaling pathway inhibited by **BMS-561392 formate**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BMS-561392 — TargetMol Chemicals [targetmol.com]
- 2. BMS-561392 formate | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-561392 Formic acid | TACE Inhibitor | TargetMol [targetmol.com]
- 5. BMS-561392. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-561392 Formic acid - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. medkoo.com [medkoo.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- To cite this document: BenchChem. [BMS-561392 formate solubility problems and solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385739#bms-561392-formate-solubility-problems-and-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com